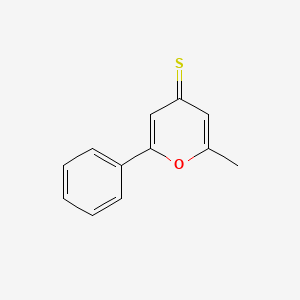
(2E)-2-benzoxazol-2-yl-3-(2,5-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-benzoxazol-2-yl-3-(2,5-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a complex organic compound characterized by its unique structure, which includes benzoxazole and methoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-benzoxazol-2-yl-3-(2,5-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzoxazole Ring: Starting with 2-aminophenol and benzoic acid derivatives, the benzoxazole ring is formed through a cyclization reaction under acidic conditions.
Aldol Condensation: The key step involves an aldol condensation between the benzoxazole derivative and the appropriate methoxy-substituted benzaldehydes. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazole or methoxyphenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols or partially reduced intermediates.
Substitution: Halogenated or other substituted aromatic compounds.
科学的研究の応用
Chemistry
In organic synthesis, (2E)-2-benzoxazol-2-yl-3-(2,5-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for anti-inflammatory, anticancer, or antimicrobial agents.
Industry
In the materials science field, this compound could be used in the development of organic semiconductors, dyes, or other functional materials due to its conjugated system and electronic properties.
作用機序
The mechanism by which (2E)-2-benzoxazol-2-yl-3-(2,5-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of multiple methoxy groups and the benzoxazole ring can facilitate interactions with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.
類似化合物との比較
Similar Compounds
(2E)-3-(2,5-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: Lacks the benzoxazole ring, which may reduce its biological activity or alter its chemical properties.
(2E)-2-benzoxazol-2-yl-3-phenylprop-2-en-1-one: Lacks the methoxy groups, potentially affecting its solubility and reactivity.
Uniqueness
The combination of the benzoxazole ring with multiple methoxy-substituted phenyl groups in (2E)-2-benzoxazol-2-yl-3-(2,5-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one provides a unique set of chemical and physical properties. This structural uniqueness can lead to distinct biological activities and reactivity patterns, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C27H25NO7 |
|---|---|
分子量 |
475.5 g/mol |
IUPAC名 |
(E)-2-(1,3-benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C27H25NO7/c1-30-18-10-11-21(31-2)16(12-18)13-19(27-28-20-8-6-7-9-22(20)35-27)25(29)17-14-23(32-3)26(34-5)24(15-17)33-4/h6-15H,1-5H3/b19-13- |
InChIキー |
JBWLEPSMIFEDGJ-UYRXBGFRSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)OC)/C=C(\C2=NC3=CC=CC=C3O2)/C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
正規SMILES |
COC1=CC(=C(C=C1)OC)C=C(C2=NC3=CC=CC=C3O2)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12143038.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12143044.png)
![2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acet amide](/img/structure/B12143045.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12143055.png)

![3-(4-chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B12143068.png)
![(4E)-5-(4-hydroxyphenyl)-4-{hydroxy[4-(prop-2-en-1-yloxy)phenyl]methylidene}-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12143069.png)
![N-{5-ethyl-3-[(morpholin-4-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B12143074.png)

![5,6-dimethyl-2-[(2-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12143085.png)


![N-[4-(benzyloxy)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12143104.png)
![N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B12143111.png)
